![molecular formula C21H15ClFN3O3S B2715775 N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-53-0](/img/structure/B2715775.png)
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and molecular interactions.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of substituents such as the chloro and methoxy groups enhances its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, including VEGFR-2 and AKT. These kinases play crucial roles in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, studies have reported a significant increase in active caspase-3 levels following treatment with the compound, suggesting a robust apoptotic response.
Anticancer Activity
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The following table summarizes the IC50 values of the compound compared to standard treatments:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 3.105 (HepG2) | Liver Cancer |
This compound | 2.15 (PC-3) | Prostate Cancer |
Doxorubicin | 0.5 (HepG2) | Liver Cancer |
Doxorubicin | 0.8 (PC-3) | Prostate Cancer |
The compound exhibited comparable or superior activity to doxorubicin, a commonly used chemotherapeutic agent.
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells. This indicates its potential to disrupt normal cell cycle progression, contributing to its anticancer properties.
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a 56% accumulation of cells in the S phase, indicating effective cell cycle arrest and subsequent apoptosis induction measured by increased caspase-3 activity.
- Prostate Cancer Model : In PC-3 cells, the compound induced significant cytotoxicity with an IC50 value lower than many existing treatments. The study noted that substitution patterns influenced activity, with certain modifications enhancing potency.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as VEGFR-2 and AKT. The docking simulations suggest that the compound fits well into the active sites of these proteins, potentially inhibiting their functions effectively.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXZCVLFVPWGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。